3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. This compound incorporates a pyrrolidine ring and a m-tolyl group, contributing to its pharmacological potential. Oxadiazoles are recognized for their applications in medicinal chemistry, particularly due to their antibacterial, antifungal, and anticancer properties.
The compound can be synthesized through various chemical methods involving pyrrolidine and m-tolyl derivatives. Research has indicated that derivatives of pyrrolidine have significant bioactivity, making them important in drug development . The specific synthesis of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride has not been extensively documented in literature but follows established synthetic pathways for similar compounds.
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is classified as a heterocyclic compound due to its oxadiazole structure. It also falls under the category of nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry for their role in various biological activities .
The synthesis of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride typically involves the following steps:
Technical details regarding specific reaction conditions such as temperature, solvent choice, and reaction time can vary based on the synthetic route employed but typically involve standard organic synthesis techniques.
The molecular formula of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride is . The structure features:
The compound's molecular weight is approximately 257.73 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem .
3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride can undergo several chemical reactions typical for oxadiazoles and pyrrolidines:
These reactions are significant for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties.
The mechanism of action for 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride primarily involves:
Data from studies indicate that derivatives containing the oxadiazole moiety often exhibit significant antimicrobial activity through these mechanisms.
The physical properties of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride include:
Chemical properties include:
Relevant data on melting point and boiling point would need to be experimentally determined or sourced from specific studies.
The applications of 3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride include:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its medicinal potential was recognized. The breakthrough came in the 1960s with Oxolamine (Figure 1), introduced as the first commercial drug containing this scaffold, which functioned as a cough suppressant by targeting airway sensory nerves [2] [4]. This milestone catalyzed systematic exploration of the pharmacophore, leading to several clinically approved drugs over subsequent decades:
A significant discovery occurred in 2011 when the 1,2,4-oxadiazole-containing indole alkaloids Phidianidine A and B were isolated from the marine mollusk Phidiana militaris, demonstrating cytotoxic activity against multiple cancer cell lines (HeLa, CaCo-2) [2] [4]. This validated the scaffold’s natural biological relevance and spurred innovation in synthetic methodologies. Modern synthetic approaches, particularly microwave-assisted cyclization (yields: 76–98%) and transition-metal catalysis, have enabled efficient access to diverse derivatives, overcoming historical limitations of poor yields and harsh conditions [2] [4].
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Compound | Therapeutic Application | Approval Period |
---|---|---|
Oxolamine | Antitussive | 1960s |
Butalamine | Vasodilator | 1970s |
Fasiplon | Anxiolytic | 1990s |
Pleconaril | Antiviral | 2000s |
Ataluren | Treatment of nonsense mutations | 2010s |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing key limitations of these conventional groups while maintaining target engagement. This five-membered heterocycle provides:
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester Group | Amide Group | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic half-life (h) | 0.5–2 | 1–4 | 4–12 |
Hydrogen bond capacity | Acceptor only | Donor/Acceptor | Acceptor only |
Dipole moment (D) | 1.5–2.0 | 3.5–4.0 | 3.0–3.5 |
Hydrolytic stability | Low | Moderate | High |
The strategic fusion of pyrrolidine and m-tolyl substituents on the 1,2,4-oxadiazole core (3-(m-Tolyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride) creates a hybrid pharmacophore designed to synergize complementary pharmacological properties:
The hydrogen-bonding capability engages Asp/Lys residues in catalytic sites (e.g., kinase ATP pockets), as demonstrated in EGFR inhibitors where pyrrolidine forms a critical H-bond with Thr⁷⁹⁰ (distance: 2.8 Å) [8].
m-Tolyl Rationale:
This hybridization exploits multitarget pharmacology: The m-tolyl group favors interactions with hydrophobic enzyme pockets (e.g., tubulin, topoisomerases), while the protonated pyrrolidine enables ionic binding to nucleic acids or membrane receptors. In anticancer hybrids, such dual functionality enables simultaneous kinase inhibition and DNA intercalation [5] [8].
Table 3: Functional Group Contributions to Hybrid Pharmacophore
Group | Key Properties | Target Interactions | Physicochemical Impact |
---|---|---|---|
Pyrrolidine | - Basic amine (pKa 10–11)- H-bond donor/acceptor- Conformational constraint | - Ionic bonds with Asp/Glu- H-bonds with Thr/Ser- Van der Waals contacts | - ↑ Water solubility- ↑ Target affinity- Moderate LogD (1–3) |
m-Tolyl | - Hydrophobic- Electron-donating (+I effect)- Metabolic resistance | - π-π stacking with Phe/Tyr- Hydrophobic pocket occupancy- Enhanced membrane permeability | - ↑ LogP (by 1–2 units)- ↑ Metabolic stability- Reduced crystallinity |
### Compound List
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8